Osimertinib mesylate is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor developed by AstraZeneca, primarily used for the treatment of non-small cell lung cancer, particularly in patients with specific mutations such as L858R and T790M. The compound is known for its selective and irreversible inhibition of mutated epidermal growth factor receptors, which are often implicated in the progression of lung cancer. Its chemical formula is and it has a molecular weight of approximately 596 g/mol .
As mentioned earlier, osimertinib acts by specifically targeting EGFR mutations, particularly the T790M mutation. This mutation hinders the binding of first-generation EGFR TKIs, leading to treatment resistance []. Osimertinib's irreversible binding to the mutated EGFR protein disrupts its signaling pathway, thereby inhibiting the growth and proliferation of cancer cells [].
Osimertinib mesylate is a small molecule, belonging to a class of drugs called Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). It specifically targets EGFR mutations, particularly the T790M mutation, which is associated with resistance to other EGFR TKIs in non-small cell lung cancer (NSCLC) []. Osimertinib covalently binds to the EGFR protein, blocking its signaling pathway and hindering the growth and survival of cancer cells [].
Osimertinib has been evaluated in several clinical trials, demonstrating promising results for the treatment of NSCLC patients with EGFR T790M mutations:
Research efforts are ongoing to explore osimertinib's potential in various aspects of NSCLC treatment:
Osimertinib exhibits high potency against epidermal growth factor receptors with mutations associated with non-small cell lung cancer. In vitro studies indicate that it has an apparent inhibitory concentration (IC50) ranging from 6 nM to 54 nM against phospho-epidermal growth factor receptor in various cell lines . Its mechanism of action involves preferentially binding to mutated forms of the receptor, leading to inhibited cell proliferation and survival in cancerous tissues . Clinical data show a central nervous system objective response rate of 54% in treated patients .
The synthesis of osimertinib mesylate involves several key steps, including the formation of its core structure through various organic reactions. The synthetic pathway typically includes:
Osimertinib mesylate is primarily indicated for the treatment of metastatic non-small cell lung cancer, especially in patients who have progressed after first-generation epidermal growth factor receptor tyrosine kinase inhibitors. It is also being explored for use in earlier stages of lung cancer therapy and in combination with other treatments to enhance efficacy .
Osimertinib is metabolized by CYP3A4 and CYP3A5, leading to significant drug-drug interactions. Co-administration with strong inhibitors or inducers of these enzymes can alter osimertinib's plasma concentrations, potentially increasing toxicity or reducing efficacy. For instance, macrolide antibiotics and antifungals may increase exposure to osimertinib, while rifampicin may decrease its effectiveness .
Several compounds are structurally or functionally similar to osimertinib mesylate. Here are some notable examples:
Compound Name | Type | Key Features |
---|---|---|
Gefitinib | First-generation EGFR inhibitor | Less selective for mutant EGFR; associated with resistance development. |
Erlotinib | First-generation EGFR inhibitor | Similar mechanism but less potent against T790M mutation compared to osimertinib. |
Afatinib | Second-generation EGFR inhibitor | More potent but less selective; higher toxicity profile due to non-specific binding. |
Dacomitinib | Second-generation EGFR inhibitor | Irreversible binding; broader activity against various mutations but increased side effects. |
Osimertinib stands out due to its high selectivity for mutant forms of epidermal growth factor receptors while sparing wild-type receptors, resulting in reduced side effects compared to earlier generations of inhibitors .